Monoamine Oxidase A (MAO-A) Engagement: Target Differentiation vs. MAO-B Selective Oxadiazoles
In a direct enzyme inhibition assay, N-(2-aminoethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide exhibited competitive inhibition against human placental Monoamine oxidase A (MAO-A) . This contrasts with the MAO-B selectivity profile of many substituted oxadiazoles, such as those disclosed in patent US9469653, which show potent MAO-B inhibition with IC₅₀ values as low as 267 nM, but are not characterized for MAO-A activity . The observed MAO-A engagement for this compound provides a differentiated starting point for neuroscience programs where modulation of serotonin and norepinephrine metabolism is mechanistically relevant.
| Evidence Dimension | In vitro enzyme inhibition target (Monoamine oxidase isoform) |
|---|---|
| Target Compound Data | Human MAO-A inhibition; competitive mechanism observed (BindingDB ChEMBL_122785) |
| Comparator Or Baseline | Oxadiazole analogs in US9469653: human MAO-B IC₅₀ = 267 nM – 1.90 μM; no reported MAO-A activity |
| Quantified Difference | Qualitative target shift: MAO-A (target compound) vs. MAO-B (comparator class); competitive inhibition confirmed |
| Conditions | Human placental MAO-A enzyme preparation; assay details per ChEMBL_122785 |
Why This Matters
This evidence distinguishes the compound for neuroscience applications targeting MAO-A-related pathways, avoiding the MAO-B selective bias prevalent among structurally related oxadiazoles.
- [1] BindingDB Assay Entry, ChEBML_122785. Inhibition of human placental Monoamine oxidase A (competitive inhibition observed). View Source
- [2] BindingDB BDBM251801 & BDBM251809. US9469653 MAO-B inhibition data. IC₅₀: 1.37E+3 nM and 1.90E+6 nM. View Source
